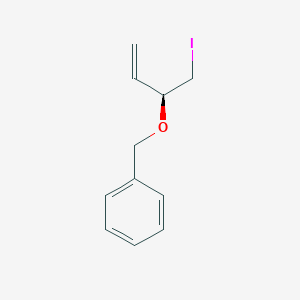

(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” is a complex organic compound. It contains a benzene ring, which is an aromatic hydrocarbon, and is composed of six carbon atoms joined in a planar hexagonal ring with one hydrogen atom attached to each . The compound also contains an iodobut-3-en-2-yloxy)methyl group, which is a functional group containing iodine, oxygen, and carbon atoms.

Molecular Structure Analysis

The benzene ring in the molecule is planar with each C-C bond being 1.39 Å in length and each bond angle being 120° . The exact structure of the entire molecule would depend on the arrangement and bonding of the iodobut-3-en-2-yloxy)methyl group with the benzene ring.Chemical Reactions Analysis

Benzene and its derivatives are prone to electrophilic substitution reactions . The reactions of benzene generally involve the generation of an electrophile, formation of an intermediate carbocation, and removal of a proton from the carbocation . The specific reactions that “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

Benzene is a colorless and flammable liquid at room temperature with a pleasant sweet smell . It has a relatively high melting point for a hydrocarbon due to its aromatic nature . The exact physical and chemical properties of “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” would depend on the properties of the iodobut-3-en-2-yloxy)methyl group and how it interacts with the benzene ring.Mécanisme D'action

Safety and Hazards

Benzene is known to be harmful if inhaled, swallowed, or if it comes in contact with skin or eyes . It is also known to cause cancer and damage to organs through prolonged or repeated exposure . The specific safety and hazards of “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” would depend on the toxicity and reactivity of the iodobut-3-en-2-yloxy)methyl group.

Orientations Futures

Recent research has focused on the development of catalysts for the oxidation of benzene, particularly for the synthesis of phenol . There is also interest in the development of wearable passive samplers for assessing environmental exposure to organic chemicals . These areas of research could potentially involve “(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene” in the future.

Propriétés

IUPAC Name |

[(2S)-1-iodobut-3-en-2-yl]oxymethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOTWMLTUHNSF-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CI)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CI)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-((1-iodobut-3-en-2-yloxy)methyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)